3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile
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Overview
Description
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and two methylsulfanyl groups (-SCH3) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile typically involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution. The reaction is carried out under reflux conditions to ensure complete conversion to the nitrile compound . Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, forming hydroxynitriles, which can then be further modified to obtain the desired nitrile .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar nucleophilic substitution or addition methods. The choice of reagents and conditions is optimized for yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and ketones.
Scientific Research Applications
3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-2,2-bis(methylsulfanyl)hexanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethenyl-2,2-bis(methylthio)hexanenitrile: Similar structure but with different substituents.
2,2-Bis(methylsulfanyl)hexanenitrile: Lacks the ethenyl group.
Hexanenitrile: Basic structure without additional functional groups.
Properties
CAS No. |
61223-65-2 |
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Molecular Formula |
C10H17NS2 |
Molecular Weight |
215.4 g/mol |
IUPAC Name |
3-ethenyl-2,2-bis(methylsulfanyl)hexanenitrile |
InChI |
InChI=1S/C10H17NS2/c1-5-7-9(6-2)10(8-11,12-3)13-4/h6,9H,2,5,7H2,1,3-4H3 |
InChI Key |
VFPVRUYFEHPJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)C(C#N)(SC)SC |
Origin of Product |
United States |
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